

A Comparative Analysis of TYRA-300 and Other Investigational Therapies for Achondroplasia

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Compound of Interest

Compound Name: TYRA-300

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Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation, resulting in disproportionately short stature and a range of medical complications. The growing understanding of the molecular basis of achondroplasia has spurred the development of several targeted therapies. This guide provides a comparative analysis of the clinical trial results for **TYRA-300**, an investigational selective FGFR3 inhibitor, and other emerging treatments for achondroplasia, including Vosoritide, Infigratinib, and TransCon CNP.

Mechanism of Action: A Tale of Two Pathways

The current therapeutic strategies for achondroplasia primarily target two key pathways involved in bone growth: the FGFR3 signaling cascade and the C-type natriuretic peptide (CNP) pathway.

TYRA-300 and Infigratinib are oral small molecule inhibitors that directly target the overactive FGFR3 receptor. By binding to the tyrosine kinase domain of FGFR3, these drugs aim to block the downstream signaling cascade that leads to impaired endochondral ossification. **TYRA-300** is designed as a selective FGFR3 inhibitor to minimize off-target effects on other FGFR isoforms, which could potentially offer a better safety profile compared to pan-FGFR inhibitors. [1][2] Infigratinib is a selective inhibitor of FGFR1-3.[3]

Vosoritide and TransCon CNP, on the other hand, work by stimulating the CNP pathway, which acts as a natural antagonist to the FGFR3 pathway.[4] Vosoritide is a CNP analog, while TransCon CNP is a long-acting prodrug of CNP.[5][6] By activating the natriuretic peptide receptor B (NPR-B), these drugs initiate a signaling cascade that ultimately inhibits the downstream effects of the overactive FGFR3 signaling, thereby promoting chondrocyte proliferation and bone growth.

Clinical Trial Performance: A Head-to-Head Comparison

While direct comparative trials are lacking, data from individual clinical studies provide valuable insights into the potential efficacy and safety of these investigational drugs. It is important to note that clinical data for **TYRA-300** in achondroplasia is not yet available as the Phase 2 BEACH301 trial has recently commenced.[7] The data presented for **TYRA-300** is from the SURF301 trial in patients with FGFR3-altered metastatic urothelial cancer, which provides initial proof-of-concept for its FGFR3 inhibition.

Quantitative Data Summary

Drug	Trial Name	Phase	Key Efficacy Endpoint	Results	Safety and Tolerability
TYRA-300	SURF301 (in mUC)	1/2	Partial Response (PR) Rate	54.5% PR rate and 100% disease control rate at doses \geq 90 mg/day in patients with FGFR3-altered mUC. [8] [9] [10]	Generally well-tolerated. Serious treatment-related adverse events in 10% of patients across all dose ranges. [8] [10]
BEACH301 (in Achondroplasia)	2	Change in Annualized Growth Velocity (AGV)	Data not yet available.	Data not yet available.	
Vosoritide	Phase 3	3	Change in AGV from baseline	~1.57 cm/year increase compared to placebo after 52 weeks. [4]	Generally well-tolerated with a mild side effect profile. [4] [11]
Infigratinib	PROPEL 2	2	Change in AGV	+2.51 cm/year at 12 months; +2.50 cm/year at 18 months. [12]	Continuous and well-tolerated safety profile. [12]

TransCon CNP	Approach	Pivotal	Change in AGV from baseline	1.49 cm/year greater than placebo at Week 52.[6]	Generally well- tolerated, with a safety profile comparable to placebo.[6] [13]
COACH (with hGH)	-	Mean AGV	9.14 cm/year in treatment- naïve children over 26 weeks.[5]	Consistent with monotherapy profiles.[5]	

Experimental Protocols

TYRA-300: SURF301 and BEACH301 Trials

- SURF301 Protocol: A Phase 1/2, multicenter, open-label study in adult patients with advanced solid tumors harboring FGFR3 alterations.[14][15] The trial consists of a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to evaluate preliminary anti-tumor activity.[14] Patients receive oral **TYRA-300** daily in 28-day cycles.[4] Key assessments include safety, tolerability, pharmacokinetics, and tumor response based on RECIST v1.1 criteria.[11]
- BEACH301 Protocol: A Phase 2, multicenter, open-label, dose-escalation and dose-expansion study in children aged 3 to 10 with achondroplasia and open growth plates.[13][16] The study will enroll both treatment-naïve and previously treated children.[6][17] Participants will receive oral **TYRA-300** (dabogratinib) once daily, with doses adjusted based on weight.[8][17] The primary objectives are to evaluate the safety, tolerability, and to identify a potentially effective dose of **TYRA-300**. [6][13] Key efficacy endpoints include change from baseline in annualized growth velocity.[17]

Vosoritide: Phase 3 Trial

The pivotal Phase 3 trial was a randomized, double-blind, placebo-controlled, multicenter study in children with achondroplasia aged 5 to 18 years.^{[12][18]} Participants were required to have participated in a six-month baseline growth study to establish their baseline growth velocity.^[12]^[19] Patients were randomized to receive either daily subcutaneous injections of vosoritide (15.0 µg/kg) or placebo for 52 weeks.^[12] The primary endpoint was the change from baseline in mean annualized growth velocity at 52 weeks compared to placebo.^[12]

Infigratinib: PROPEL 2 Trial

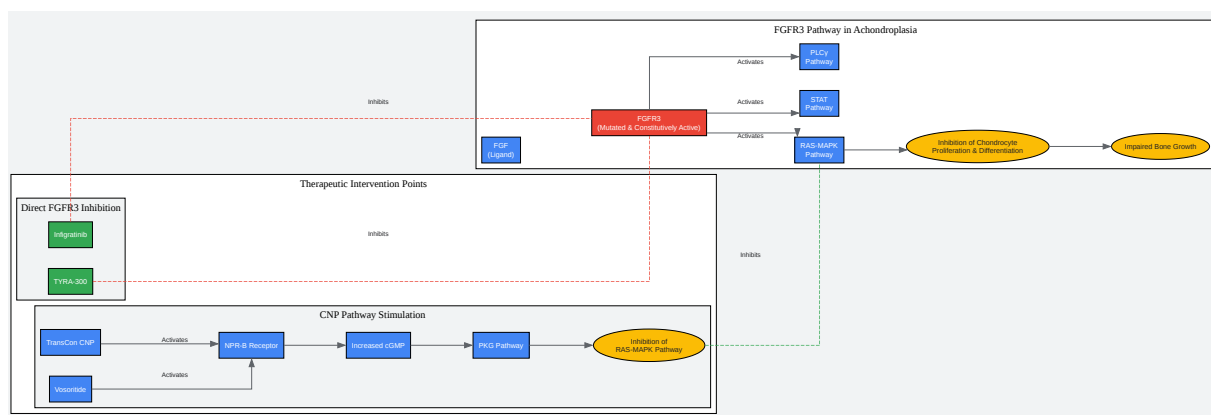
PROPEL 2 is a Phase 2, open-label, dose-escalation and dose-expansion study in children aged 3 to 11 years with achondroplasia who had completed at least six months in the PROPEL observational study.^{[3][20]} The study aims to evaluate the safety, tolerability, and efficacy of oral infigratinib.^[20] The trial includes a dose-escalation phase with multiple cohorts to identify the optimal dose, followed by a dose-expansion phase.^{[3][5]} Primary endpoints include the incidence of treatment-emergent adverse events and the change from baseline in annualized height velocity.^[20]

TransCon CNP: ApproaCH Trial

The ApproaCH trial is a Phase 2b, multicenter, double-blind, randomized, placebo-controlled study evaluating the efficacy and safety of once-weekly subcutaneous doses of TransCon CNP in children with achondroplasia aged 2 to 11 years. The study includes a 52-week treatment period followed by an open-label extension. The primary endpoint is the annualized growth velocity at 52 weeks compared to placebo.

Visualizing the Pathways and Processes

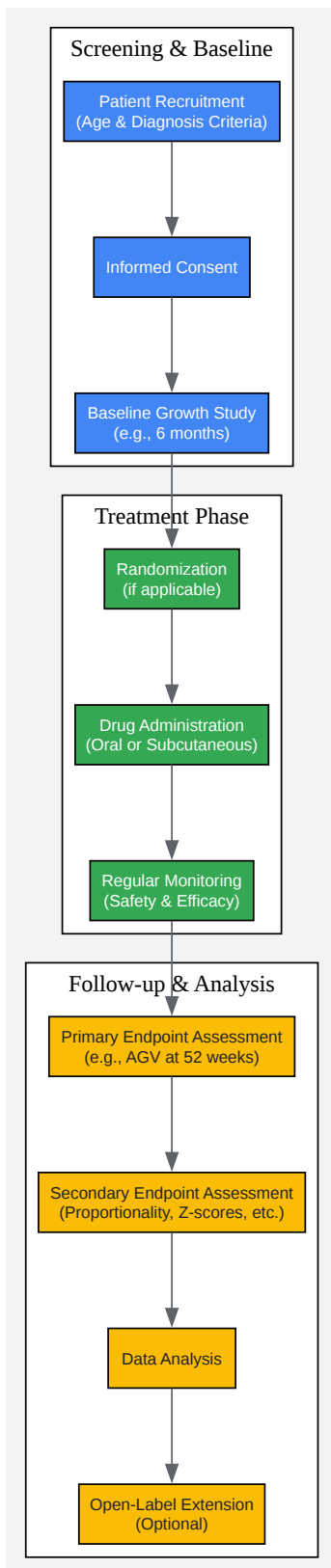
Signaling Pathways



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Caption: Signaling pathways in achondroplasia and points of therapeutic intervention.

Clinical Trial Workflow: A Generalized Overview



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Caption: Generalized workflow of clinical trials for achondroplasia treatments.

Conclusion

The landscape of therapeutic options for achondroplasia is rapidly evolving, with several promising drugs in late-stage clinical development. While Vosoritide has demonstrated efficacy and is approved in several regions, oral therapies like **TYRA-300** and Infigratinib offer the potential for improved convenience. TransCon CNP provides a less frequent injection schedule. The selective nature of **TYRA-300** may offer a favorable safety profile, a critical consideration for a pediatric population requiring long-term treatment. The results from the ongoing and upcoming clinical trials, particularly the BEACH301 study for **TYRA-300**, will be crucial in determining the comparative efficacy and safety of these novel therapies and shaping the future of achondroplasia management.

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